molecular formula C10H12N2 B022526 Tryptamine CAS No. 61-54-1

Tryptamine

Cat. No. B022526
M. Wt: 160.22 g/mol
InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-N
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Patent
US09446995B2

Procedure details

To a solution of (S)-4b (30 mg) in dichloroethane (1 mL) cooled at −5° C. was dropwise added AgClO4. The resulting mixture was stirred for 15 min at the same temperature and added to a solution of indole (50 mg) in dichloroethane (1 mL) warmed in a reaction flask. The reaction mixture was stirred for 10 h at 50° C. and treated with saturated NH4Cl (mL), and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to the dryness. The residue was purified by silica gel (60-230 mesh) column chromatography eluted with 10% ethyl acetate in hexanes to afford 5. [α]26D=+190.3 (c=0.1, CHCl3).
[Compound]
Name
AgClO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[NH4+:10].[Cl-].C(Cl)(Cl)Cl.Cl[CH:17](Cl)[CH3:18]>>[NH2:10][CH2:17][CH2:18][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
AgClO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1 mL
Type
reactant
Smiles
ClC(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed in a reaction flask
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 h at 50° C.
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to the dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel (60-230 mesh) column chromatography
WASH
Type
WASH
Details
eluted with 10% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
to afford 5

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NCCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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